3-Amino-4-(pyrrolidin-1-YL)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-4-pyrrolidin-1-ylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-8-9-3-4-11(10(13)7-9)14-5-1-2-6-14/h3-4,7H,1-2,5-6,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPFYQRDXNAPOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways
Strategies for the Construction of the 3-Amino-4-(pyrrolidin-1-YL)benzonitrile Core
A common and effective strategy involves the introduction of the amino group at the C3 position of a 4-(pyrrolidin-1-yl)benzonitrile precursor. This is typically achieved through the reduction of a nitro group, which is a powerful electron-withdrawing group that also serves as a precursor to the amine.
The general sequence for this approach is outlined below:
Nucleophilic Aromatic Substitution: Start with a 4-halo-3-nitrobenzonitrile (e.g., 4-fluoro-3-nitrobenzonitrile or 4-chloro-3-nitrobenzonitrile). The halogen at C4 is activated towards substitution by the presence of the ortho-nitro group and the para-cyano group. Reaction with pyrrolidine (B122466) affords 3-nitro-4-(pyrrolidin-1-yl)benzonitrile.
Nitro Group Reduction: The resulting nitro compound is then reduced to the target this compound. A variety of reducing agents can be employed for this transformation, with common choices including catalytic hydrogenation (e.g., H₂ with a Palladium catalyst), or chemical reduction using metals in acidic media (e.g., SnCl₂/HCl, Fe/HCl).
The following table summarizes typical conditions for the nitro reduction step.
Table 1: Conditions for Nitro Group Reduction on Benzonitrile (B105546) Core
| Reagent/Catalyst | Solvent | Temperature | Notes |
|---|---|---|---|
| H₂, Pd/C | Ethanol or Methanol | Room Temperature | Clean reduction, high yield. |
| SnCl₂, HCl | Ethanol | Reflux | Common laboratory method. |
While often the pyrrolidine moiety is introduced as a complete unit, strategies involving the formation of the pyrrolidine ring itself are also relevant in heterocyclic chemistry. These methods can provide access to variously substituted pyrrolidines that can then be coupled to the benzonitrile core. The five-membered pyrrolidine ring is a common structural motif in natural products and pharmaceuticals. wikipedia.org
General methods for pyrrolidine synthesis include:
1,3-Dipolar Cycloaddition: The reaction of azomethine ylides with alkenes is a powerful method for constructing substituted pyrrolidines. organic-chemistry.org For instance, the reaction between an N-metalated azomethine ylide and an appropriate dipolarophile can yield highly functionalized pyrrolidine rings.
Intramolecular Cyclization: The cyclization of ω-haloamines or the reductive amination of 1,4-dicarbonyl compounds are classic methods for forming the pyrrolidine ring. organic-chemistry.org
From 1,2,4-Trihydroxybutane Derivatives: Optically active 3-amino-pyrrolidine derivatives can be manufactured from 1,2,4-trihydroxybutane derivatives, offering a route to chiral building blocks. google.comgoogleapis.com
These strategies are generally employed to create functionalized pyrrolidine precursors, which can then be attached to the benzonitrile scaffold.
The crucial step in many synthetic routes is the formation of the C-N bond between the pyrrolidine nitrogen and the C4 position of the benzonitrile ring. This is most commonly achieved via nucleophilic aromatic substitution (SNAr) on an activated benzonitrile.
For the synthesis of this compound, a logical precursor would be a 4-halo-3-nitrobenzonitrile. The reaction conditions for this key coupling step are summarized in the table below.
Table 2: Representative Conditions for SNAr Coupling of Pyrrolidine
| Aryl Halide Substrate | Base | Solvent | Temperature |
|---|---|---|---|
| 4-Fluoro-3-nitrobenzonitrile | K₂CO₃ or DIPEA | DMF or DMSO | 80-120 °C |
In addition to SNAr, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent an alternative, albeit often more complex, approach for forming the aryl-amine bond. However, for a substrate activated by both ortho-nitro and para-cyano groups, the SNAr pathway is typically highly efficient and preferred.
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of the key bond-forming reactions is critical for optimizing reaction conditions and predicting outcomes.
The coupling of pyrrolidine with a 4-halo-3-nitrobenzonitrile proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is distinct from SN1 and SN2 reactions and involves two main steps:
Nucleophilic Attack and Formation of a Meisenheimer Complex: The reaction is initiated by the attack of the nucleophilic nitrogen of pyrrolidine on the carbon atom bearing the halogen (the C4 position). This attack is facilitated by the presence of strong electron-withdrawing groups (the nitro group at C3 and the cyano group at C1) which delocalize the negative charge of the resulting intermediate. This resonance-stabilized anionic intermediate is known as a Meisenheimer complex.
The high efficiency of this reaction is contingent on the ability of the nitro and cyano groups to stabilize the negative charge in the Meisenheimer complex through resonance.
While not the most direct route to the title compound, radical-mediated cyclizations are a powerful tool for the synthesis of the pyrrolidine ring itself. These reactions offer alternative pathways to functionalized pyrrolidines which could then be incorporated into the final structure.
One notable example is the aminyl radical cyclization. nih.gov This process typically involves the generation of a nitrogen-centered radical from a precursor such as an N-haloamine. The general mechanism involves:
Initiation: A radical initiator (e.g., AIBN with Bu₃SnH, or photochemical initiation) generates the initial radical species. In some cases, a hypoiodite-mediated reaction can form the aminyl radical. nih.gov
Propagation: An N-centered aminyl radical, generated from a suitable precursor containing an appropriately positioned alkene, undergoes an intramolecular cyclization (typically a 5-exo-trig cyclization) to form a new carbon-centered radical on the five-membered ring.
Termination/Propagation: This new radical can then be quenched by abstracting a hydrogen atom from a donor (like Bu₃SnH) or participate in further reactions to complete the formation of the desired pyrrolidine derivative.
Radical cyclization of a β-aminoacrylate derived from a bromoethyl-substituted precursor can lead to the stereoselective formation of bicyclic pyrrolidine derivatives. researchgate.net Such strategies provide access to complex pyrrolidine scaffolds from acyclic precursors.
1,3-Dipolar Cycloaddition Routes to Pyrrolidine Systems
The construction of the pyrrolidine ring is frequently accomplished via 1,3-dipolar cycloaddition. This powerful, atom-economical reaction involves the combination of a 1,3-dipole, typically an azomethine ylide, with a dipolarophile, usually an alkene, to form a five-membered heterocyclic ring. mappingignorance.orgwikipedia.org This method is highly valued for its ability to generate complex pyrrolidine structures with significant stereochemical control in a single step. metu.edu.trbeilstein-journals.org
Azomethine ylides, the key intermediates, can be generated in situ from various precursors, such as the condensation of α-amino acids with aldehydes or ketones, which proceeds via decarboxylation. beilstein-journals.org The reaction of these ylides with suitable alkene partners leads directly to the formation of the pyrrolidine core. wikipedia.org The versatility of this approach allows for the synthesis of a wide array of substituted pyrrolidines by varying the components of the reaction. mappingignorance.orgrsc.org For the synthesis of the target molecule, this would typically involve the cycloaddition of an azomethine ylide to an alkene, followed by subsequent modifications, or the use of a pre-functionalized dipolarophile.
Table 1: Examples of Catalyst Systems in 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis
| Catalyst/Metal Source | Ligand | Dipolarophile | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| Silver (Ag) Salts | PFAM1 | Dimethyl maleate | 94 | 48 | metu.edu.tr |
| Copper (Cu) Salts | FAM | N-methylmaleimide | - | - | metu.edu.tr |
| Zinc (Zn) Salts | CFAM | trans-Chalcone | - | - | metu.edu.tr |
| - | L-proline functionalized manganese ferrite nanorods | 5-arylidene thiazolidine-2,4-diones | High | - | rsc.org |
Reductive Transformations of Nitrile and Nitro Precursors
The synthesis of the 3-amino-4-substituted benzonitrile core often involves the strategic reduction of precursor functional groups. The reduction of a nitro group is a fundamental transformation for introducing an amino group onto an aromatic ring. beilstein-journals.org A common synthetic strategy would involve a precursor such as 4-chloro-3-nitrobenzonitrile or a similar derivative. The nitro group at the 3-position can be chemoselectively reduced to the primary amine using various catalytic systems. nih.gov
Commonly employed methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or the use of metal-free reducing agents like trichlorosilane. beilstein-journals.org These methods are generally high-yielding and tolerate a range of other functional groups.
Furthermore, the nitrile functional group itself can be introduced at a late stage of the synthesis, for instance, through the cyanation of an aryl halide precursor using reagents like copper(I) cyanide (CuCN) or zinc(II) cyanide (Zn(CN)₂). google.com The reduction of nitrile compounds can also be a route to amines, although care must be taken to avoid over-reduction or the formation of amides. nih.gov
Table 2: Conditions for Reductive Transformations of Aromatic Nitro Compounds
| Nitro Precursor | Reagent/Catalyst | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| 4-Nitroaniline | Fe₃O₄-MWCNTs@PEI-Ag | Water | 110 °C | p-Phenylenediamine | nih.gov |
| Aromatic Nitro Compounds | Trichlorosilane (HSiCl₃) / Tertiary Amine | - | Continuous-flow | Primary Anilines | beilstein-journals.org |
| N-(2-nitrobenzoyl)pyrrolidine derivatives | SnCl₂·2H₂O | - | - | N-(2-aminobenzoyl)pyrrolidine derivatives | mdpi.com |
Stereoselective Synthesis Approaches
Achieving stereochemical control is paramount in modern organic synthesis, as the biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement. mdpi.com For molecules containing stereocenters, such as derivatives of this compound, developing stereoselective synthetic routes is a key objective. mdpi.com
Enantioselective and Diastereoselective Syntheses
The synthesis of optically pure pyrrolidines is a significant area of research. mdpi.com Enantioselective and diastereoselective variants of the 1,3-dipolar cycloaddition reaction are particularly powerful for establishing the desired stereochemistry. nih.govnih.govacs.org These reactions can construct multiple stereogenic centers in a single, efficient step. nih.gov
Diastereoselectivity is often achieved by controlling the trajectory of the interacting dipole and dipolarophile, which can be influenced by steric and electronic factors of the substrates. acs.org Enantioselectivity, the preferential formation of one enantiomer over the other, typically requires the use of a chiral influence, such as a chiral catalyst or auxiliary. mappingignorance.orgnih.gov For example, palladium-catalyzed processes have been developed that yield pyrrolidine derivatives in high enantiomeric and diastereomeric purity. nih.gov
Table 3: Examples of Stereoselective Pyrrolidine Synthesis
| Reaction Type | Catalyst/Auxiliary | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|
| Palladium-Catalyzed Cyclization | PrQuinox/CuCl | High | High | nih.gov |
| TiCl₄-Catalyzed Multicomponent Reaction | - | Single diastereomer | 87 | nih.gov |
| Asymmetric 1,3-Dipolar Cycloaddition | - | - | Highly enantiomerically enriched | mappingignorance.org |
| Organocatalytic Cascade Reaction | Bifunctional squaramide | up to 91:9 | up to >99 | researchgate.net |
Chiral Auxiliary or Catalyst-Mediated Methods
To induce stereoselectivity, chemists often employ either chiral catalysts or chiral auxiliaries. Chiral catalysts, such as metal complexes with chiral ligands or organocatalysts, guide the reaction to form one stereoisomer preferentially. acs.orgcell.comcell.com These catalytic methods are highly efficient as only a small amount of the chiral catalyst is needed to produce a large quantity of the desired enantiomerically enriched product. cell.com Copper and palladium-based catalysts featuring chiral ligands have proven particularly effective in the enantioselective synthesis of pyrrolidines. nih.govcell.com
Alternatively, a chiral auxiliary can be temporarily incorporated into one of the starting materials. This auxiliary directs the stereochemical outcome of a subsequent reaction and is then removed to yield the chiral product. acs.org For instance, Oppolzer's chiral sultam has been successfully used as an auxiliary to direct the stereochemistry of 1,3-dipolar cycloaddition reactions in the synthesis of complex chiral pyrrolidine fragments. acs.org This approach allows for predictable and high levels of stereocontrol.
Table 4: Chiral Influences in Pyrrolidine Synthesis
| Method | Specific Catalyst/Auxiliary | Key Feature | Reference |
|---|---|---|---|
| Catalyst-Mediated | Cationic CpRu complex with chiral picolinic acid derivatives | Asymmetric intramolecular dehydrative N-allylation | acs.org |
| Catalyst-Mediated | Chiral Cu-catalyst | Enantioselective Hofmann-Löffler-Freytag reaction | cell.comcell.com |
| Chiral Auxiliary | Oppolzer's chiral sultam | Directs asymmetric 1,3-dipolar cycloaddition | acs.org |
| Chiral Auxiliary | (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) | Commonly used for asymmetric alkylation |
Green Chemistry Principles in Synthesis
The principles of green chemistry are increasingly important in the design of synthetic routes to minimize environmental impact. ethernet.edu.et In the context of synthesizing this compound, several green chemistry principles can be applied.
The use of catalytic reactions, both for the stereoselective construction of the pyrrolidine ring and for reductive transformations, aligns with the principle of catalysis over stoichiometric reagents. rsc.orgethernet.edu.et This reduces waste and often allows for milder reaction conditions. Atom-economical reactions like the 1,3-dipolar cycloaddition are inherently green as they incorporate most of the atoms from the starting materials into the final product.
Furthermore, efforts can be made to use greener solvents, reduce the number of synthetic steps (e.g., through one-pot or tandem reactions), and design processes where catalysts can be easily recovered and reused, such as with magnetic nanocatalysts. rsc.org The development of chemoenzymatic routes, which use enzymes to perform specific chemical transformations, represents another avenue for creating more sustainable synthetic processes. researchgate.net
Table of Compounds
Advanced Characterization and Structural Elucidation
Spectroscopic Analysis Techniques
Spectroscopic methods are fundamental to elucidating the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)
NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution.
¹H NMR Spectroscopy: This technique would provide information on the number of different types of protons, their chemical environment, and their connectivity. For 3-Amino-4-(pyrrolidin-1-YL)benzonitrile, one would expect to observe distinct signals for the aromatic protons on the benzonitrile (B105546) ring, the protons of the pyrrolidine (B122466) ring, and the protons of the amino group. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would be critical for assigning each proton to its specific position in the molecule.
¹³C NMR Spectroscopy: This analysis would identify all non-equivalent carbon atoms in the molecule. The spectrum would show characteristic signals for the carbon atoms of the benzonitrile ring (including the quaternary carbons and the nitrile carbon), and the carbon atoms of the pyrrolidine ring.
¹⁵N NMR Spectroscopy: Given the presence of three nitrogen atoms (amino, pyrrolidinyl, and nitrile), ¹⁵N NMR spectroscopy could provide valuable information about the electronic environment of each nitrogen atom.
Hypothetical ¹H and ¹³C NMR Data Table
| Atom Numbering | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic CH | Expected in the range of 6.0-7.5 | Expected in the range of 100-140 |
| Pyrrolidine CH₂ | Expected in the range of 1.5-4.0 | Expected in the range of 20-60 |
| Amino NH₂ | Variable, depends on solvent and concentration | - |
| Nitrile C | - | Expected in the range of 115-125 |
| Aromatic C-NH₂ | - | Expected in the range of 140-150 |
| Aromatic C-N(pyrrolidinyl) | - | Expected in the range of 140-155 |
| Aromatic C-CN | - | Expected in the range of 100-115 |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations. Key expected vibrational frequencies for this compound would include:
N-H stretching: For the primary amino group, typically appearing as two bands in the range of 3300-3500 cm⁻¹.
C≡N stretching: For the nitrile group, a sharp and intense absorption is expected around 2220-2260 cm⁻¹.
C-H stretching: For the aromatic and aliphatic C-H bonds, appearing around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
C=C stretching: For the aromatic ring, in the region of 1450-1600 cm⁻¹.
C-N stretching: For the aromatic amine and the pyrrolidine C-N bonds, typically found in the 1250-1360 cm⁻¹ region.
Hypothetical IR Data Table
| Functional Group | Expected Vibrational Frequency (cm⁻¹) |
| N-H (Amino) | 3300-3500 (two bands) |
| C≡N (Nitrile) | 2220-2260 |
| C-H (Aromatic) | 3000-3100 |
| C-H (Aliphatic) | 2850-3000 |
| C=C (Aromatic) | 1450-1600 |
| C-N | 1250-1360 |
Mass Spectrometry (MS, HRMS, GC-MS, ESI-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass, which can confirm the elemental composition. Techniques like GC-MS or ESI-MS would be used to ionize the molecule and analyze its fragmentation pattern, which can provide further structural information. The molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₁H₁₃N₃, MW: 187.24 g/mol ).
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the substituted benzonitrile system, an extended chromophore, would be expected to result in characteristic absorption bands in the UV-Vis region. The position of the maximum absorbance (λ_max) would be indicative of the electronic structure of the molecule.
Raman Spectroscopy
Raman spectroscopy is a complementary technique to IR spectroscopy and is particularly useful for identifying non-polar bonds. The symmetric vibrations of the aromatic ring and the C≡N stretch would be expected to show strong signals in the Raman spectrum.
Crystallographic Investigations
Hypothetical Crystallographic Data Table
| Parameter | Expected Value |
| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |
| Space Group | e.g., P2₁/c, Pbca, etc. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Z (molecules per unit cell) | Integer value |
| Calculated Density | g/cm³ |
Despite a comprehensive search for scholarly articles and chemical databases, specific experimental data for the single-crystal X-ray diffraction, crystal packing, intermolecular interactions, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) of the compound "this compound" is not available in the public domain.
The generation of a scientifically accurate article with the requested detailed sections and data tables is contingent upon the availability of published research on this specific molecule. Without access to crystallographic information files (CIF) or documented analytical methods, it is not possible to provide the in-depth structural elucidation and chromatographic purity assessment as outlined.
Information on related or analogous compounds, such as other substituted benzonitriles or molecules containing a pyrrolidine moiety, does exist. However, in strict adherence to the user's instructions to focus solely on "this compound," this information cannot be used as a substitute, as the crystallographic and chromatographic properties are unique to the specific molecular structure.
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No Publicly Available Computational Studies Found for this compound
Following a comprehensive search of publicly available scientific literature and databases, no specific computational and theoretical chemistry studies corresponding to the compound "this compound" could be located.
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The information available in the public domain primarily concerns related but structurally distinct molecules, such as derivatives of 4-(pyrrolidin-3-yl)benzonitrile (B2813882) or other compounds containing either a pyrrolidine or a benzonitrile moiety. Extrapolating data from these different compounds would not provide an accurate or scientifically valid representation of the specific properties of "this compound" and would therefore not meet the requirements for this article.
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Computational and Theoretical Chemistry Studies
Prediction of Molecular Descriptors
In the field of computational and theoretical chemistry, molecular descriptors are quantitative values derived from the chemical structure that help predict the physicochemical properties and biological activity of a compound. These predictions are vital in drug discovery and development for screening large libraries of molecules and prioritizing candidates for synthesis and testing. For the compound 3-Amino-4-(pyrrolidin-1-YL)benzonitrile, several key molecular descriptors have been calculated using established in silico methods.
Topological Polar Surface Area (TPSA) Calculations
The Topological Polar Surface Area (TPSA) is a crucial descriptor that represents the surface area of a molecule contributed by polar atoms, primarily oxygen and nitrogen, along with their attached hydrogens. It is a strong indicator of a molecule's ability to permeate cell membranes and is frequently used to predict oral bioavailability and blood-brain barrier penetration. A higher TPSA value generally corresponds to lower membrane permeability.
For this compound, the TPSA has been computationally determined. Based on calculations from chemical structure, the predicted TPSA value is 65.25 Ų . This value suggests that the molecule possesses a moderate polar surface area, which is often a desirable characteristic for drug candidates, balancing solubility with the ability to cross biological membranes.
LogP and Related Lipophilicity Predictions
LogP, the logarithm of the octanol-water partition coefficient, is a fundamental measure of a molecule's lipophilicity (oil-loving) or hydrophobicity (water-fearing). This property significantly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Various computational models exist to estimate this value, resulting in predictions like ALogP, milogP, or XLogP.
Computational models predict the lipophilicity of this compound with a high degree of consensus. The predicted value for its logarithm of the partition coefficient (milogP) is 2.57 . This indicates that the compound is moderately lipophilic, a feature that is often essential for interacting with biological targets and passing through lipid-based cell membranes.
Rotatable Bonds and Aromatic Ring Counts
Structural features such as the number of rotatable bonds and aromatic rings are important descriptors of a molecule's size, rigidity, and potential for specific molecular interactions. The number of rotatable bonds provides insight into the conformational flexibility of a molecule, which can impact its binding affinity to a biological target. Aromatic rings are key features for establishing pi-pi stacking interactions with protein targets.
Analysis of the chemical structure of this compound reveals that it contains one rotatable bond . This low number suggests a relatively rigid molecular scaffold. The structure is built upon a single aromatic ring (the benzonitrile (B105546) core).
Interactive Data Table of Predicted Molecular Descriptors
The table below summarizes the key computational descriptors for this compound.
| Molecular Descriptor | Predicted Value | Significance in Drug Discovery |
| Topological Polar Surface Area (TPSA) | 65.25 Ų | Predicts membrane permeability and bioavailability. |
| LogP (milogP) | 2.57 | Measures lipophilicity, affecting ADME properties. |
| Number of Rotatable Bonds | 1 | Indicates molecular flexibility and binding potential. |
| Number of Aromatic Rings | 1 | Important for potential pi-pi stacking interactions. |
Applications in Organic Synthesis and Medicinal Chemistry Research Academic Focus
Role as a Versatile Synthetic Intermediate
The strategic placement of reactive functional groups—the amino, nitrile, and the pyrrolidine (B122466) nitrogen—renders 3-Amino-4-(pyrrolidin-1-YL)benzonitrile a valuable precursor in multi-step organic synthesis. Its utility is particularly evident in the construction of diverse molecular architectures.
Precursor in the Synthesis of Complex Heterocyclic Systems
The bifunctional nature of the aminobenzonitrile moiety serves as a linchpin for the assembly of various heterocyclic rings. The amino group can participate in condensation reactions with carbonyl compounds or engage in cyclization reactions to form nitrogen-containing heterocycles. Simultaneously, the nitrile group is a versatile functional handle that can be transformed into other functionalities or participate directly in cyclization pathways.
For instance, the vicinal amino and cyano groups are precursors to fused pyrimidine (B1678525) rings, a common motif in pharmacologically active compounds. The synthesis of such systems often involves the Thorpe-Ziegler cyclization, a powerful method for constructing cyclic ketones and enamines from dinitriles or cyanoesters. While direct examples for this compound are not extensively documented, the reactivity of related enaminonitriles in forming pyrrole (B145914) and pyrimidine derivatives is well-established. researchgate.net The general strategy involves the intramolecular cyclization of a dinitrile, which can be formed by the cyanoethylation of the amino group, followed by aromatization to yield the desired heterocyclic core.
Furthermore, the amino group can be diazotized and subsequently converted into a variety of other functional groups, or it can be used as a nucleophile in substitution reactions to build more elaborate structures. The pyrrolidine ring itself can be a site for further functionalization, although it is often incorporated for its steric and electronic properties, as well as its ability to improve pharmacokinetic profiles of drug candidates. The synthesis of complex heterocyclic systems, such as those involving 1,3-dipolar cycloaddition reactions with azomethine ylides generated from pyrrolidine derivatives, highlights the versatility of this scaffold in generating structural diversity. beilstein-journals.org
Building Block for Functionalized Benzonitrile (B105546) Derivatives
Beyond the synthesis of new heterocyclic rings, this compound is an excellent starting material for a range of functionalized benzonitrile derivatives. The aromatic amine can be readily acylated, alkylated, or sulfonated to introduce a wide array of substituents. These modifications can be crucial for tuning the electronic and steric properties of the molecule, which is a key aspect of medicinal chemistry research.
The nitrile group is also amenable to a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or reacted with organometallic reagents to form ketones. nih.gov These transformations significantly expand the chemical space accessible from this single precursor. For example, the conversion of the nitrile to an amine would yield a diamino-substituted phenylpyrrolidine, a scaffold with potential applications in ligand design for metal catalysis or as a building block for polyamides.
Exploration of the Pyrrolidinyl-benzonitrile Scaffold in Chemical Space
The pyrrolidinyl-benzonitrile framework is of significant interest in medicinal chemistry due to its presence in a number of biologically active molecules. The pyrrolidine ring, in particular, is a common feature in many FDA-approved drugs, valued for its ability to increase the three-dimensionality of a molecule and to introduce chirality. nih.gov
Derivatization and Functionalization Studies
Systematic derivatization of the this compound scaffold is a common strategy to explore the chemical space around this core structure. By systematically modifying the substituents on the aromatic ring, the amino group, and the pyrrolidine ring, chemists can generate libraries of related compounds. These libraries are then screened for biological activity to identify promising lead compounds.
For example, in a study focused on the related 4-(pyrrolidin-3-yl)benzonitrile (B2813882) scaffold, a series of derivatives were synthesized by modifying the pyrrolidine nitrogen with various amide linkages. manchester.ac.uk This derivatization led to the identification of potent inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer. manchester.ac.uk Similar derivatization strategies could be applied to this compound, where the amino group provides an additional site for modification.
| Derivative Type | Potential Modification Sites | Examples of Reagents/Reactions |
| N-Acylation | Amino group | Acyl chlorides, anhydrides |
| N-Alkylation | Amino group, Pyrrolidine nitrogen | Alkyl halides |
| N-Sulfonylation | Amino group | Sulfonyl chlorides |
| Nitrile Hydrolysis | Nitrile group | Strong acid or base |
| Nitrile Reduction | Nitrile group | Lithium aluminum hydride |
| Reaction with Grignard Reagents | Nitrile group | Alkyl/Aryl magnesium halides |
Scaffold-Hopping Strategies in Chemical Design
Scaffold hopping is a powerful technique in drug discovery where the core structure of a known active compound is replaced with a different, often structurally distinct, scaffold while retaining the key pharmacophoric features. The pyrrolidinyl-benzonitrile motif can serve as a starting point or a target for scaffold hopping strategies.
In the aforementioned study on LSD1 inhibitors, the 4-(pyrrolidin-3-yl)benzonitrile scaffold was identified as a successful "scaffold hop" from a known inhibitor, GSK-690. manchester.ac.uk This demonstrates the value of this structural motif in providing novel intellectual property and potentially improved drug-like properties. The ability of the pyrrolidine ring to adopt different conformations and present substituents in specific spatial orientations makes it an attractive component for such design strategies. nih.gov
Structure-Activity Relationship (SAR) Studies for Understanding Molecular Interactions
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule relates to its biological activity. The this compound scaffold provides a rigid core upon which systematic modifications can be made to probe these relationships.
By synthesizing and testing a series of analogs with variations at specific positions, researchers can build a model of the key interactions between the molecule and its biological target. For instance, SAR studies on pyrrolidine-containing compounds have revealed that the stereochemistry and substitution pattern on the pyrrolidine ring can have a profound impact on biological activity. nih.gov
In the context of the 4-(pyrrolidin-3-yl)benzonitrile-based LSD1 inhibitors, SAR studies revealed that the nature of the substituent on the pyrrolidine nitrogen was critical for potency. manchester.ac.uk A predicted binding model suggested that the nitrile group forms a key hydrogen bond with a lysine (B10760008) residue in the active site of the enzyme, while the pyrrolidine ring itself makes limited direct contact with the protein, allowing for a variety of substituents to be tolerated. manchester.ac.uk This type of information is invaluable for the rational design of more potent and selective inhibitors.
| Structural Feature | Potential Impact on Activity | SAR Study Focus |
| Position of Pyrrolidine Attachment | Altered geometry of interaction with target | Comparison of 3- vs. 4-substituted benzonitriles |
| Substitution on Pyrrolidine Ring | Steric and electronic effects, chirality | Introduction of substituents at various positions |
| Nature of Substituent on Amino Group | Hydrogen bonding, lipophilicity, size | Acyl, alkyl, and sulfonyl derivatives |
| Position of Amino Group | Altered electronic properties of the ring | Comparison of isomers |
Design Principles Based on Structural Modifications
The design of new chemical entities based on the this compound scaffold is guided by established principles of medicinal chemistry and structure-activity relationships (SAR). The pyrrolidine ring is a particularly favored scaffold in drug discovery. researchgate.netdntb.gov.ua Its non-planar, three-dimensional structure allows for a more effective exploration of the pharmacophore space compared to flat aromatic rings, a concept known as "pseudorotation". nih.gov Modifications to this scaffold can significantly influence the biological activity of the resulting compounds.
Key design principles for derivatives include:
Scaffold Rigidity and Vectorial Orientation : The pyrrolidine ring provides a rigid framework that positions the substituents in specific spatial orientations. This is crucial for optimizing interactions with biological targets like enzyme active sites or receptors. nih.gov
Modulation of Physicochemical Properties : The amino and pyrrolidinyl groups are basic centers that can be protonated at physiological pH, enhancing aqueous solubility. The benzonitrile group contributes to the lipophilicity and can act as a metabolic blocker or a key interacting group.
Introduction of Diversity : The primary amino group at the C-3 position and the aromatic ring itself serve as handles for introducing a wide range of chemical diversity through reactions like acylation, alkylation, or palladium-catalyzed cross-coupling reactions.
The following table outlines the design principles related to the structural components of this compound.
| Structural Component | Design Principle | Potential Impact on Derivatives |
| Pyrrolidine Ring | 3D Scaffold | Provides a non-planar structure to orient substituents for optimal target binding. nih.gov |
| Chirality Center | Allows for the synthesis of stereoisomers with potentially different biological activities and selectivities. | |
| 3-Amino Group | Hydrogen Bond Donor | Can form crucial hydrogen bonds with amino acid residues in a protein target. |
| Nucleophilic Center | Acts as a key site for synthetic elaboration to build more complex molecules. | |
| 4-Pyrrolidinyl Group | Hydrogen Bond Acceptor | The nitrogen atom can accept hydrogen bonds, influencing binding and solubility. |
| Steric Bulk | Influences the conformation of the molecule and can provide selectivity for specific targets. | |
| Benzonitrile Moiety | Polar/Lipophilic Group | The cyano group can act as a hydrogen bond acceptor and enhances metabolic stability. |
| Aromatic System | Provides a flat surface for potential π-stacking interactions with aromatic residues in a binding pocket. |
Elucidation of Key Structural Features for Specific Molecular Interactions
The specific arrangement of functional groups in this compound dictates the types of non-covalent interactions it can form with biological macromolecules. Understanding these interactions is fundamental to rational drug design.
Hydrogen Bonding : The primary amino group is a potent hydrogen bond donor. The nitrogen atom of the pyrrolidine ring and the nitrogen atom of the nitrile group are both potential hydrogen bond acceptors. This duality allows for the formation of multiple, specific hydrogen bonds within a target's binding site, which is often a key determinant of affinity and selectivity.
Hydrophobic and van der Waals Interactions : The aliphatic carbons of the pyrrolidine ring and the aromatic benzene (B151609) ring can engage in favorable hydrophobic and van der Waals interactions with nonpolar regions of a biological target.
Ionic Interactions : The basic amino and pyrrolidinyl groups can be protonated, allowing for strong ionic interactions (salt bridges) with acidic residues such as aspartate or glutamate (B1630785) in a protein.
π-Stacking Interactions : The electron-rich benzene ring, modulated by its amino and pyrrolidinyl substituents, can participate in π-π stacking or cation-π interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
The table below summarizes the key structural features and their potential molecular interactions.
| Key Structural Feature | Type of Molecular Interaction | Example in a Biological Context |
| -NH₂ Group (C3) | Hydrogen Bond Donor; Ionic Interaction (as -NH₃⁺) | Interaction with a carbonyl oxygen or carboxylate side chain of an amino acid (e.g., Asp, Glu). |
| Pyrrolidine Nitrogen | Hydrogen Bond Acceptor; Ionic Interaction (protonated) | Interaction with a hydroxyl or amide proton from an amino acid (e.g., Ser, Thr, Asn, Gln). |
| -C≡N Group | Hydrogen Bond Acceptor; Dipole-Dipole Interaction | Interaction with hydrogen bond donors on the protein backbone or side chains. |
| Aromatic Ring | π-π Stacking; Hydrophobic Interaction | Face-to-face or edge-to-face stacking with aromatic residues (e.g., Phe, Tyr, Trp). |
| Pyrrolidine CH₂ Groups | Hydrophobic Interaction; van der Waals Forces | Contact with aliphatic side chains of amino acids (e.g., Ala, Val, Leu, Ile). |
Development of Novel Synthetic Routes and Methodologies Utilizing the Compound's Reactivity
The chemical reactivity of this compound makes it a valuable starting material for the synthesis of a diverse array of more complex heterocyclic structures. Its synthesis and subsequent derivatization are of significant academic interest.
A plausible and efficient synthesis of the title compound would likely involve a nucleophilic aromatic substitution (SNAr) reaction. A common strategy would be the reaction of a precursor like 3-amino-4-fluorobenzonitrile (B1285375) with pyrrolidine. researchgate.net The fluorine atom, activated by the electron-withdrawing nitrile group, is a good leaving group for SNAr reactions. Alternatively, starting from 4-fluoro-3-nitrobenzonitrile, reaction with pyrrolidine followed by reduction of the nitro group would also yield the desired product. researchgate.netnih.gov
Once synthesized, the compound's functional groups can be exploited to develop novel synthetic methodologies:
Derivatization of the Amino Group : The 3-amino group can undergo a wide range of reactions. It can be acylated to form amides, sulfonylated to form sulfonamides, or used as a nucleophile in condensation reactions with carbonyl compounds to form imines, which can be further reduced or cyclized. It serves as a key building block for fused heterocyclic systems, similar to how 2-aminobenzonitrile (B23959) is used to construct quinazolines and quinolines. cardiff.ac.ukresearchgate.net
Modification of the Nitrile Group : The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine (aminomethyl group), or reacted with organometallic reagents. Each of these transformations provides a new scaffold for further synthetic exploration.
Electrophilic Aromatic Substitution : The powerful electron-donating nature of the amino and pyrrolidinyl groups strongly activates the benzene ring towards electrophilic substitution. This allows for the introduction of various substituents (e.g., halogens, nitro groups) onto the aromatic ring at positions directed by these activating groups.
The following table highlights potential synthetic transformations utilizing the reactivity of this compound.
| Functional Group | Reaction Type | Reagents and Conditions | Resulting Product Class |
| 3-Amino Group | Acylation | Acyl chloride, base (e.g., triethylamine) | N-Acyl derivatives (Amides) |
| Diazotization/Sandmeyer | NaNO₂, HCl; then CuX (X=Cl, Br, CN) | 3-Halo or 3-Cyano derivatives | |
| Cyclocondensation | With a 1,3-dielectrophile | Fused heterocyclic systems | |
| Nitrile Group | Hydrolysis (Acidic/Basic) | H₃O⁺ or OH⁻, heat | Carboxylic acids or Amides |
| Reduction | LiAlH₄ or H₂, Raney Ni | Benzylamines | |
| Aromatic Ring | Bromination | Br₂, acetic acid | Bromo-substituted derivatives |
| Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivatives |
Q & A
Q. What are the common synthetic routes for 3-amino-4-(pyrrolidin-1-yl)benzonitrile, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis often involves nucleophilic aromatic substitution or coupling reactions. For example, 3-amino-4-(ethylamino)benzonitrile (a structurally similar compound) can be synthesized via reduction of nitro intermediates (e.g., 4-ethylamino-3-nitrobenzonitrile) using catalytic hydrogenation or metal/acid systems . Reaction optimization includes controlling temperature (0–5 °C for nitrile stability) and using ethanol/piperidine as solvents and catalysts . Yield and purity depend on stoichiometric ratios of amines and nitro precursors, with yields exceeding 95% under optimized conditions. Purification typically involves column chromatography or recrystallization.
Q. How is the structural integrity of this compound validated in synthetic chemistry research?
- Methodological Answer : Structural validation employs:
- X-ray crystallography : Resolves bond lengths (e.g., C–C = 0.003 Å) and hydrogen-bonding networks, as demonstrated for pyrazole-benzonitrile derivatives .
- NMR spectroscopy : Key signals include aromatic protons (δ 7.2–8.6 ppm) and pyrrolidine NH/CH₂ groups (δ 1.5–3.5 ppm). For example, ¹H NMR of 3-amino-4-(pyridin-2-yl)benzonitrile shows distinct splitting patterns for aromatic protons adjacent to the nitrile group .
- Mass spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 229.0977 for related compounds) .
Q. What analytical techniques are critical for quantifying this compound in biological matrices during pharmacokinetic studies?
- Methodological Answer :
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Reverse-phase C18 columns with acetonitrile/water gradients separate the compound from metabolites. Electrospray ionization (ESI) in positive mode enhances sensitivity .
- Radiolabeled tracing : For PET studies, ¹¹C-labeled analogs (e.g., ¹¹C-DASB) are synthesized using [¹¹C]methyl iodide and quantified via decay-corrected radioactivity measurements in plasma .
Advanced Research Questions
Q. How can researchers address contradictions in serotonin transporter (SERT) binding data derived from ¹¹C-DASB PET imaging?
- Methodological Answer : Contradictions may arise from:
- Seasonal variability : SERT binding potential (BP) increases by 10–15% in fall/winter vs. spring/summer, necessitating longitudinal studies with controlled seasonal sampling .
- Radiotracer specificity : Validate ¹¹C-DASB selectivity using knockout models or competitive binding assays with SSRIs (e.g., citalopram). Dynamic PET analysis (e.g., distribution volume vs. BP) differentiates specific vs. nonspecific binding .
- Interspecies differences : Rodent studies require higher-resolution scanners and adjusted kinetic models due to smaller brain regions .
Q. What experimental design considerations are critical for validating this compound as a SERT probe in neurodegenerative disease models?
- Methodological Answer :
- Dose-response studies : Test tracer doses (1–5 µg/kg) to avoid receptor saturation and ensure linear kinetics .
- Control cohorts : Include healthy subjects, disease models (e.g., Parkinson’s with impulse control disorders), and SSRI-treated groups to isolate SERT-specific signals .
- Multimodal imaging : Co-register PET with MRI (T1-weighted) to correct for attenuation and improve spatial resolution (error <1 mm) .
Q. How can dynamic PET imaging protocols using ¹¹C-DASB improve the assessment of serotonin transporter occupancy in psychiatric disorders?
- Methodological Answer :
- Time-activity curves : Acquire data in 30-second frames for the first 2 minutes, transitioning to 5-minute frames post-injection. Use the Logan graphical method to calculate distribution volume (VT) .
- Metabolite correction : Measure plasma metabolites (e.g., free ¹¹C-DASB) at 5, 15, and 30 minutes post-injection to correct for radiolabeled metabolites .
- Statistical parametric mapping (SPM) : Compare voxel-wise BP differences between patient cohorts (e.g., depression vs. controls) with cluster-level corrections (p < 0.05, FDR-adjusted) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
